molecular formula C7H8Cl3NO B107320 O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride CAS No. 15256-10-7

O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride

Cat. No. B107320
CAS RN: 15256-10-7
M. Wt: 228.5 g/mol
InChI Key: GOBKVKBSXQMCNF-UHFFFAOYSA-M
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Description

O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, related compounds such as O-benzylhydroxylamine hydrochloride and O-(diphenylphosphinyl)hydroxylamine have been synthesized and studied for their chemical properties and reactivity. These compounds are generally used in organic synthesis and can act as intermediates in the formation of various other chemical species .

Synthesis Analysis

The synthesis of related compounds like O-benzylhydroxylamine hydrochloride has been reported with high yields and purity. The synthesis involves a series of reactions starting from polyvinyl alcohol alcoholysis liquid, hydroxylamine hydrochloride, and benzyl chloride. The process includes amidation, etherification, and hydrolysis steps, with the structure of the final product confirmed by infrared spectroscopy (IR) . Similarly, O-(diphenylphosphinyl)hydroxylamine is prepared by reacting hydroxylamine with diphenylphosphinic chloride in benzene or aqueous dioxan .

Molecular Structure Analysis

The molecular structure of compounds similar to O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride can be elucidated using techniques such as 2D NMR and IR spectroscopy. For instance, the structure of reaction products from dibenzalcyclohexanone with hydroxylamine hydrochloride was deduced by 2D NMR analysis, and the stereochemistry was confirmed by single-crystal X-ray diffraction . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of hydroxylamine derivatives has been explored in various contexts. O-(2,4-Dinitrophenyl)hydroxylamine, for example, has been used as an active-site-directed inhibitor of D-amino acid oxidase, demonstrating its ability to undergo electrophilic amination reactions . Additionally, O-(diphenylphosphinyl)hydroxylamine has been shown to condense with acetone to form phosphinylacetone oximes, indicating its reactivity towards carbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride can be inferred from related compounds. For instance, O-benzylhydroxylamine hydrochloride synthesized from polyvinyl alcohol alcoholysis liquid was obtained with a high purity of 99.3%, indicating the effectiveness of the synthesis method . The stability and solubility of these compounds in various solvents, as well as their reactivity towards different functional groups, are important characteristics that can be determined experimentally.

Scientific Research Applications

Application in Environmental Chemistry

O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride has been utilized in environmental chemistry, particularly in the study of atmospheric processes. For instance, a derivative, O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride, was used in a study involving the photo-oxidation of furan and its derivatives. This research highlighted its application in sampling and quantifying unsaturated 1,4-dicarbonyl products, demonstrating environmental implications of these oxidation processes (Alvarez et al., 2009).

In Analytical Chemistry

The compound and its derivatives find extensive application in analytical chemistry. For instance, a review on the use of O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride, a related compound, details its application in determining carbonyl-containing compounds. This derivative has been employed in analyzing diverse compounds in various environments like water, blood, and air (Cancilla & Que Hee, 1992).

Role in Organic Synthesis

Hydroxylamine hydrochloride, a component of the compound , is a key reactant in organic synthesis. It has been used in the synthesis of diverse organic compounds, such as isoxazoles, which are of significance in pharmaceutical and material sciences. One study demonstrated the efficient synthesis of 3,4-disubstituted isoxazol-5(4H)-ones using hydroxylamine hydrochloride in a green media (Kiyani et al., 2014).

Environmental Processes

Research has also explored the role of hydroxylamine in environmental chemistry, particularly in the production of hydroxyl radicals, which are crucial in atmospheric and aquatic chemistry. A study on the activation of hydrogen peroxide by hydroxylamine revealed a new source of hydroxyl radical production, broadening the understanding of its role in environmental processes (Chen et al., 2015).

properties

IUPAC Name

O-[(3,4-dichlorophenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO.ClH/c8-6-2-1-5(4-11-10)3-7(6)9;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUZSWJUEHCRFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CON)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride

CAS RN

15256-10-7
Record name Hydroxylamine, O-[(3,4-dichlorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15256-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Emami, A Foroumadi - Arabian Journal of Chemistry, 2017 - Elsevier
In this study, we described a simple one-pot preparation of O-(halo-substituted benzyl) hydroxylamine derivatives by O-benzylation of N-hydroxyurethane, followed by basic N-…
Number of citations: 6 www.sciencedirect.com

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